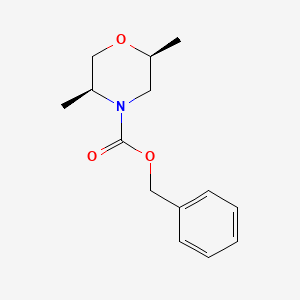

benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate

Description

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate |

InChI |

InChI=1S/C14H19NO3/c1-11-9-17-12(2)8-15(11)14(16)18-10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 |

InChI Key |

WPYBUGPTAGJIKY-RYUDHWBXSA-N |

Isomeric SMILES |

C[C@H]1CN([C@H](CO1)C)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC1CN(C(CO1)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

L-Aspartic Acid Route

The synthesis begins with L-aspartic acid (66) , which is converted to bis-methyl ester 67 through sequential methylations. Benzyl protection of the amine yields 68 , followed by reduction with lithium aluminum hydride to produce diol 69 . Treatment with 2-chloropropionyl chloride induces cyclization, forming oxomorpholine 71 . Subsequent diastereomer separation via HPLC and benzyl deprotection yields the chiral morpholine building block 73 .

Serine-Derived Sulfamidates

Optically pure serine methyl esters are reduced to serinols (e.g., 12-(R) and 12-(S) ), which react with thionyl chloride to form sulfamidates (e.g., 9-(S) and 9-(R) ). Ruthenium-catalyzed oxidation converts these intermediates into morpholine precursors, enabling stereoselective alkylation with 1,2-propanediol derivatives.

Enantioselective Alkylation and Cyclization

Sulfamidate-Mediated Alkylation

Sulfamidates serve as electrophilic agents for introducing chiral centers. For example, sulfamidate 9-(S) reacts with (S)-1,2-propanediol 14-(S) under basic conditions (Cs₂CO₃, acetone) to yield alkylated intermediate 15a (32–36% yield). Tosylation of 15a produces 16a , which undergoes SN2 cyclization with NaH to form the morpholine ring.

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Alkylation (9-(S) + 14-(S)) | Cs₂CO₃, acetone, 40°C | 32–36 |

| Cyclization (16a → 17a) | NaH, THF, 0°C → rt | 79 |

| Deprotection (17a → 5·HCl) | HCl/MeOH, reflux | Quant. |

Reductive Amination

Racemic amine 63 is resolved via preparative chiral HPLC to isolate the (S)-enantiomer 64 . Boc deprotection yields benzylic amine 65 , which couples with benzoxazole 58 to form advanced intermediate 51 .

Esterification and Protection Strategies

The benzyl carboxylate group is introduced via two primary methods:

-

Early-stage esterification : Benzyl chloride reacts with a carboxylic acid precursor (e.g., 58 ) in the presence of HATU and DIPEA.

-

Late-stage coupling : Saponification of a methyl ester (e.g., 58 → acid ) followed by benzylation using DCC/DMAP.

Protecting groups (Boc, TBDMS) are critical for directing reactivity. For example, Boc protection of 73 prevents undesired side reactions during piperazine coupling.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Catalytic Systems

-

HATU/DIPEA : Achieves 78% yield in amide bond formation between 58 and 65 .

-

Pd/C hydrogenation : Reduces nitro groups with 60–70% trans-selectivity in cyclohexane derivatives.

Analytical Characterization

-

Chiral HPLC : Confirms enantiomeric excess (>99% ee) for 64 and 73 .

-

NMR Spectroscopy : Distinguishes diastereomers via coupling constants (e.g., J = 9.5 Hz for trans-cyclohexane).

-

Mass Spectrometry : Validates molecular ions ([M+H]⁺ = 389.2 for 51 ).

Comparative Evaluation of Synthetic Routes

The sulfamidate route offers superior step economy, while the L-aspartic acid pathway provides better stereochemical control.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylic acid.

Reduction: Benzyl (2S,5S)-2,5-dimethylmorpholine-4-methanol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Building Block for Pharmaceuticals

Benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique morpholine structure enhances the pharmacokinetic properties of drugs, making it an attractive candidate for modifications aimed at improving drug efficacy and safety .

2. Synthesis of Prodrugs

The compound is utilized to create prodrugs—modified drugs that undergo metabolic conversion to become active pharmacological agents. The modification of pharmacokinetic properties through the introduction of morpholine derivatives allows for better solubility and bioavailability .

3. Development of Antimicrobial Agents

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial activity. This compound has been explored for its potential to enhance the efficacy of existing antibiotics by modifying their structures to improve activity against resistant strains .

Synthesis Techniques

The compound can be synthesized through various methods, including:

- SN2 Cyclization Reactions : This method involves deprotonation of carbamate to facilitate cyclization. The efficiency of this route has been demonstrated with yields reaching up to 90% .

- Modification of Existing Compounds : Techniques such as selective Boc deprotection and cyclization using sodium bicarbonate have been employed to yield high-purity products suitable for further pharmaceutical applications .

Case Studies

Mechanism of Action

The mechanism by which benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, as a ligand, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with a structurally related carbamate derivative described in Pharmacopeial Forum (2017):

Key Differences and Implications

Structural Complexity: The morpholine derivative has a compact, rigid heterocyclic ring, enhancing metabolic stability and bioavailability compared to the linear hexane backbone of the carbamate compound .

Stereochemical Impact :

- The (2S,5S) configuration in the morpholine compound ensures precise chiral recognition in API synthesis, whereas the (2S,3S,5S) configuration in the carbamate derivative may influence peptide chain folding and receptor binding .

The carbamate derivative’s co-elution risks with aminoalcohols necessitate advanced chromatographic methods (e.g., UPLC-MS), increasing production costs .

This compound

Carbamate Derivatives (e.g., Thiazol-5-ylmethyl carbamate)

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for benzyl (2S,5S)-2,5-dimethylmorpholine-4-carboxylate, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis of morpholine derivatives often involves cyclization of amino alcohols with carbonyl compounds or stereoselective alkylation. For example, benzyl-substituted morpholine carboxylates (e.g., benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate) are synthesized via enantioselective catalysis or enzymatic resolution . To ensure stereochemical purity, chiral HPLC or polarimetry can validate enantiomeric excess. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization, as minor changes can lead to epimeric byproducts .

Q. Which analytical techniques are optimal for confirming the stereoisomeric purity of this compound?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is effective for separating stereoisomers. For example, pharmacopeial standards recommend using mobile phases with hexane/isopropanol gradients to resolve co-eluting epimers . Mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments further confirm stereochemistry by analyzing spatial proton-proton interactions .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Thermal stability can be assessed via thermogravimetric analysis (TGA). Similar morpholine derivatives (e.g., β-benzyl GABA nanostructures) remain stable up to 200°C, suggesting that storage below 25°C in inert atmospheres (argon/nitrogen) prevents degradation . Accelerated stability studies under varying humidity and pH conditions (e.g., 40°C/75% RH) should be conducted to identify degradation pathways.

Advanced Research Questions

Q. How do variations in reaction solvents affect the stereochemical outcome of the synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) may stabilize transition states favoring specific stereoisomers. For instance, highlights distinct stereoisomers (e.g., (2R,3S) vs. (2S,3R)) synthesized under different solvent conditions. Computational modeling (DFT) can predict solvent effects on transition-state energetics, while kinetic studies monitor racemization rates .

Q. What strategies mitigate co-elution of epimeric impurities during HPLC analysis?

- Methodological Answer : Adjusting chromatographic parameters (e.g., column temperature, mobile phase composition) can enhance resolution. For example, lowering the column temperature to 15°C or incorporating additives like trifluoroacetic acid (TFA) improves peak separation for co-eluting epimers . Two-dimensional HPLC (2D-LC) or coupling with circular dichroism (CD) detectors provides orthogonal confirmation of stereopurity.

Q. How can impurity profiling be optimized for this compound in pharmaceutical intermediates?

- Methodological Answer : High-resolution LC-MS with charged aerosol detection (CAD) identifies low-abundance impurities. Pharmacopeial guidelines (e.g., USP) recommend spiking studies with structurally related impurities (e.g., (4S)-thiazolidine-carboxylic acid derivatives) to validate method specificity . For synthetic byproducts like sulfoxides or des-methyl analogs, preparative TLC or recrystallization can isolate impurities for structural elucidation .

Q. What role does the morpholine ring’s conformation play in biological activity or material science applications?

- Methodological Answer : The chair conformation of the morpholine ring influences hydrogen-bonding capacity and solubility. Molecular dynamics simulations can correlate ring puckering with interaction profiles (e.g., binding to enzyme active sites). In material science, morpholine derivatives (e.g., β-benzyl GABA) self-assemble into nanobelts under controlled pH, suggesting potential for drug delivery systems .

Key Considerations for Researchers

- Contradictory Evidence : While some methods (e.g., chiral HPLC) are universally applicable, solvent-specific epimerization risks require case-by-case validation .

- Emerging Applications : The compound’s structural similarity to β-benzyl GABA suggests untapped potential in nanotechnology, warranting studies on self-assembly mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.